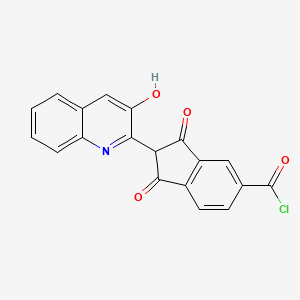

1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-

Description

The compound 1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- features a 1H-indene backbone modified with a reactive carbonyl chloride group at position 5. The 2,3-dihydro moiety reduces aromaticity, while the 2-(3-hydroxy-2-quinolinyl) substituent introduces a bicyclic aromatic system with a hydroxyl group. The 1,3-dioxo groups contribute to its electron-deficient nature, enhancing reactivity.

Properties

CAS No. |

52237-05-5 |

|---|---|

Molecular Formula |

C19H10ClNO4 |

Molecular Weight |

351.7 g/mol |

IUPAC Name |

2-(3-hydroxyquinolin-2-yl)-1,3-dioxoindene-5-carbonyl chloride |

InChI |

InChI=1S/C19H10ClNO4/c20-19(25)10-5-6-11-12(7-10)18(24)15(17(11)23)16-14(22)8-9-3-1-2-4-13(9)21-16/h1-8,15,22H |

InChI Key |

PQVLFZPMTPSKDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Key Intermediate: 5-Chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate Methyl Ester

Catalyst and Solvent System : The reaction employs quinones (e.g., 1,4-benzoquinone) and diamines (e.g., cyclohexanediamine) as catalysts dissolved in normal hexane, maintaining the system temperature at 25–30 °C. Benzylamine is added during the reaction to suppress epoxide formation and improve product quality.

Oxidation Step : Tert-butyl hydroperoxide (tert-Butanol peroxide) is used as the oxidizing agent. Instead of aqueous solutions, a hexane solution of tert-butyl hydroperoxide is preferred to reduce moisture ingress, which minimizes hydrolysis side reactions and enhances yield.

Reaction Conditions : The 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylic acid methyl ester is added to the catalyst system, followed by the slow addition of tert-butyl hydroperoxide solution over 3–5 hours at controlled temperatures (around 25 °C). The reaction mixture is then incubated for 3–4 hours.

Isolation : The mixture is cooled to 5–10 °C, inducing crystallization of the intermediate, which is then isolated by filtration. The product is obtained with a yield of approximately 80% and purity around 94.3%.

Advantages : Using hexane instead of dichloromethane as a solvent reduces solubility of the intermediate, improving yield and lowering production costs. The addition of benzylamine significantly improves the quality of the intermediate and the final product by suppressing side reactions.

Conversion to 1H-Indene-5-carbonyl Chloride Derivative

The isolated intermediate undergoes further functionalization, including chlorination to form the carbonyl chloride group at the 5-position of the indene ring.

The quinolinyl substituent is introduced via nucleophilic substitution or condensation reactions involving 3-hydroxy-2-quinoline derivatives, forming the 2,3-dihydro-2-(3-hydroxy-2-quinolinyl) moiety.

Precise reaction conditions for this step are less detailed in the literature but typically involve controlled temperature, inert atmosphere, and anhydrous conditions to prevent hydrolysis of the acid chloride.

The final compound has a molecular formula of C19H10ClNO4, a molecular weight of 351.7 g/mol, and a density of 1.543 g/cm³. It exhibits a high boiling point of 590.7 °C at 760 mmHg and a flash point of 311 °C, indicating thermal stability.

Reaction Scheme Summary

| Step | Reactants/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylic acid methyl ester + quinones + diamines + benzylamine + tert-butyl hydroperoxide in hexane, 25–30 °C | 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate methyl ester | 80 | Hexane solvent reduces solubility and moisture; benzylamine suppresses epoxide formation |

| 2 | Chlorination and condensation with 3-hydroxy-2-quinoline derivatives under anhydrous conditions | 1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- | Not specified | Requires careful moisture control to avoid acid chloride hydrolysis |

Process Optimization and Quality Control

Solvent Selection : Switching from dichloromethane to normal hexane enhances intermediate crystallization and reduces solvent-related costs and environmental impact.

Water Removal : Use of drying agents such as anhydrous magnesium sulfate or sodium chloride to remove residual water from tert-butyl hydroperoxide solutions is critical to prevent hydrolysis and side reactions.

Catalyst Ratios : The weight ratio of 1,4-benzoquinone to cyclohexanediamine is optimized between 0.5:1 to 7.5:1 to balance catalytic efficiency and product quality.

Addition Rate Control : Slow, controlled addition of oxidant over several hours ensures complete reaction and minimizes byproduct formation.

Temperature Control : Maintaining reaction temperatures between 25–35 °C during oxidation and cooling to 5–10 °C during crystallization is essential for optimal yield and purity.

Research Findings and Industrial Relevance

The described preparation method improves the yield and quality of the intermediate crucial for synthesizing the target compound, which is important in agrochemical and pharmaceutical industries.

The use of hexane as a solvent and the addition of benzylamine are significant process improvements that reduce costs and improve environmental safety.

The final compound’s stability and physical properties make it suitable for further chemical modifications and applications requiring robust intermediates.

Chemical Reactions Analysis

1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of amides or esters.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- involves interactions with molecular targets and pathways within biological systems. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

Altering Gene Expression: Influencing the expression of genes related to various biological processes.

Comparison with Similar Compounds

Structural Features

Target Compound

- Backbone : 1H-Indene with 2,3-dihydro modification.

- Substituents: Position 5: Carbonyl chloride (electron-withdrawing, reactive). Position 2: 3-Hydroxy-2-quinolinyl (bicyclic aromatic system with hydroxyl group). Positions 1 and 3: Dioxo groups (electron-deficient character).

Analog 1 : 1H-Indene-5-carboxamide, N,N-diethyl-2,3-dihydro-1,3-dioxo-2-(3-oxo-3H-indol-2-yl)- (C₂₂H₁₈N₂O₄; MW 374.39)

- Key Differences: Position 5: Carboxamide (N,N-diethyl) instead of carbonyl chloride. Position 2: 3-Oxo-indol-2-yl substituent (monocyclic vs. bicyclic quinolinyl).

- Impact :

- Reduced reactivity due to stable amide vs. reactive chloride.

- Altered solubility (amide enhances hydrophilicity).

Analog 2 : N-Dibutyl-2,3-dihydro-2-(3-hydroxy-6-isopropyl-2-quinolinyl)-1,3-dioxo-1H-indene-5-carboxamine (Used as a D₂T₂ dye)

- Key Differences: Position 5: Carboxamine (N-dibutyl) vs. carbonyl chloride. Position 2: 3-Hydroxy-6-isopropyl-quinolinyl (bulky isopropyl group).

- Impact: Increased hydrophobicity due to isopropyl and dibutyl groups. Structural rigidity from quinolinyl enhances dye stability.

Spectroscopic and Analytical Data

NMR Analysis

- Target Compound: Expected distinct shifts for the hydroxyquinolinyl group (e.g., broad δ 5–6 ppm for -OH) and deshielded protons near the carbonyl chloride.

- Analog 2 (Dye): ~¹H NMR studies in CDCl₃ show quinolinyl protons at δ 7.5–8.5 ppm and indene backbone protons at δ 2.5–3.5 ppm .

Mass Spectrometry

- Analog 1 : Molecular ion peak at m/z 374.39 (C₂₂H₁₈N₂O₄) .

- IDO-1 Inhibitors (Indole Analogs) : MS data confirm molecular weights (e.g., m/z 293.0 for C₁₄H₁₀N₃O₂) .

Reactivity and Functional Group Impact

- Key Reactivity Differences: The target’s carbonyl chloride enables facile nucleophilic substitution, whereas amides (Analog 1) and nitriles (IDO-1 inhibitors) are less reactive. The hydroxyquinolinyl group may participate in hydrogen bonding, influencing solubility and biological interactions.

Biological Activity

1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-, also known by its CAS number 52237-05-5, is a complex organic compound notable for its diverse biological activities. With a molecular formula of C19H10ClNO4 and a molecular weight of approximately 351.74 g/mol, this compound incorporates a quinoline ring and a dioxoindene structure, which are often associated with significant pharmacological effects.

Chemical Structure

The structural characteristics of this compound play a crucial role in its biological activity. The presence of the quinoline moiety is particularly relevant as it is linked to various pharmacological properties, including antimicrobial and anticancer activities.

Biological Activity Overview

Research indicates that 1H-Indene-5-carbonyl chloride exhibits promising biological activities, particularly in the following areas:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens.

- Anticancer Properties : Studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cells.

The biological activity of 1H-Indene-5-carbonyl chloride can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cellular processes, which could lead to reduced proliferation of cancerous cells.

- Receptor Interaction : This compound may interact with specific receptors or proteins, influencing their activity and potentially altering cellular signaling pathways.

Comparative Analysis

To better understand the uniqueness of 1H-Indene-5-carbonyl chloride, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl) | C18H11NO3 | Lacks chlorine; simpler structure |

| 2-(3-Hydroxyquinolin-2-yl)-1,3-dioxoindane-5-carbonyl chloride | C19H10ClNO4 | Similar dioxo structure; different substituents |

| 2-(3-Hydroxyquinolin-2-yl)-indene-1,3-dione | C18H11NO3 | No carbonyl chloride; alternative reactivity |

The specific combination of functional groups in 1H-Indene-5-carbonyl chloride may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic applications:

- Anticancer Studies : In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as HepG2 and EACC. The mechanism involved was linked to the activation of caspase pathways.

- Antimicrobial Testing : Research indicated that compounds similar to 1H-Indene-5-carbonyl chloride exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Docking Studies : Computational studies have suggested favorable binding interactions between this compound and target enzymes involved in cancer progression, supporting its potential as a lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.